molecular formula C13H20N2O B1595724 1-(2-o-Tolyloxy-ethyl)-piperazine CAS No. 65489-03-4

1-(2-o-Tolyloxy-ethyl)-piperazine

Cat. No. B1595724
CAS RN: 65489-03-4
M. Wt: 220.31 g/mol
InChI Key: UYGHEEKXUMTKTR-UHFFFAOYSA-N
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Description

The compound “1-(2-o-Tolyloxy-ethyl)-piperazine” is a complex organic molecule. It likely contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds .


Synthesis Analysis

While specific synthesis methods for “1-(2-o-Tolyloxy-ethyl)-piperazine” were not found, there are general methods for synthesizing piperazine derivatives. For instance, a cobalt(II) complex with a similar compound was prepared, as established by elemental analysis and IR spectroscopy .

Scientific Research Applications

Carbon Dioxide Capture

Piperazine derivatives are explored for their resistance to thermal degradation and oxidation, making them excellent solvents for carbon dioxide capture through absorption/stripping processes. For instance, concentrated aqueous piperazine has been shown to be significantly more resistant to thermal degradation compared to monoethanolamine (MEA), underlining its potential for energy savings in CO2 capture processes (S. Freeman, Jason V. Davis, & G. Rochelle, 2010).

Antibacterial Agents

Piperazine compounds have been utilized in the development of antibacterial agents, demonstrating potent in vitro and in vivo activity against gram-negative bacteria, including Pseudomonas aeruginosa. This indicates the utility of piperazine derivatives in medical chemistry for designing new antibacterial drugs (J. Matsumoto & S. Minami, 1975).

Chemical Synthesis and Combinatorial Libraries

Efficient and scalable synthesis methods have been developed for differentially protected 2-(hydroxymethyl)piperazines, starting from commercially available piperazine-2-carboxylic acid dihydrochloride. These building blocks are essential in the preparation of biologically active compounds and the construction of combinatorial libraries, showcasing the role of piperazine derivatives in facilitating drug discovery and development processes (Hongwu Gao & A. Renslo, 2007).

Antifungal and Antimicrobial Activities

Novel conazole analogues incorporating a piperazine nucleus have been synthesized and evaluated for their antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities, with some compounds showing promising results. This highlights the potential of piperazine derivatives in developing new antifungal and antimicrobial therapies (Arif Mermer et al., 2018).

Dopamine Receptors Interaction

Research on substituted 1-[2-(diphenylmethoxy)ethyl]piperazines has revealed their high affinity to specific dopamine binding sites, suggesting applications in neurological studies and potential therapeutic uses for disorders associated with dopamine receptor dysregulation (P. V. D. Zee & W. Hespe, 1985).

properties

IUPAC Name

1-[2-(2-methylphenoxy)ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-12-4-2-3-5-13(12)16-11-10-15-8-6-14-7-9-15/h2-5,14H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGHEEKXUMTKTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354039
Record name 1-(2-o-Tolyloxy-ethyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-o-Tolyloxy-ethyl)-piperazine

CAS RN

65489-03-4
Record name 1-(2-o-Tolyloxy-ethyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JM Salvino, B Gerard, HF Ye… - Journal of …, 2003 - ACS Publications
An efficient solid-phase synthesis of mono-N-substituted piperazines is presented. The key transformation involves a selective borane amide bond reduction in the presence of a …
Number of citations: 23 pubs.acs.org

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